molecular formula C15H10F3N3O B11802222 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11802222
M. Wt: 305.25 g/mol
InChI Key: PQSXINYUALDKGZ-UHFFFAOYSA-N
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Description

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated aniline derivatives.

Scientific Research Applications

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Similar structure but lacks the oxadiazole ring.

    4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of one .

Uniqueness

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-6-4-9(5-7-11)13-20-21-14(22-13)10-2-1-3-12(19)8-10/h1-8H,19H2

InChI Key

PQSXINYUALDKGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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